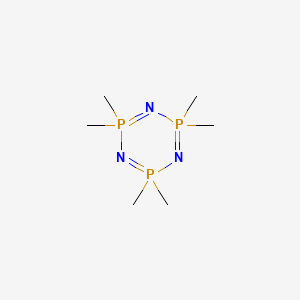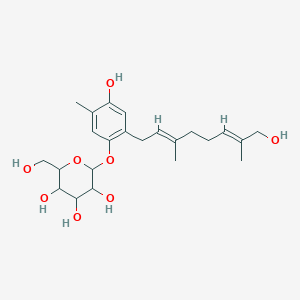![molecular formula C32Cl16FeN8 B12323906 5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-Hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+)](/img/no-structure.png)
5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-Hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-Hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[286113,10112,19121,2804,9013,18022,27031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+)” is a highly complex and chlorinated organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including:
Formation of the core structure: This might involve cyclization reactions to form the polycyclic framework.
Chlorination: Introduction of chlorine atoms through halogenation reactions, often using reagents like chlorine gas or N-chlorosuccinimide (NCS).
Coordination with Iron: The final step would involve the coordination of the iron(2+) ion, possibly through a ligand exchange reaction.
Industrial Production Methods
Industrial production would likely involve:
Batch Processing: Due to the complexity, batch processing in controlled environments to ensure purity and yield.
Purification: Techniques such as recrystallization, chromatography, and distillation to isolate the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the iron center.
Reduction: Reduction reactions could alter the oxidation state of the iron ion.
Substitution: Chlorine atoms may be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Organolithium reagents, Grignard reagents.
Major Products
Oxidation Products: Higher oxidation states of iron complexes.
Reduction Products: Lower oxidation states or dechlorinated products.
Substitution Products: Compounds with different functional groups replacing chlorine atoms.
科学的研究の応用
Chemistry
Catalysis: Potential use as a catalyst in organic reactions due to the presence of iron.
Materials Science: Applications in the development of new materials with unique properties.
Biology and Medicine
Drug Development: Exploration of its biological activity and potential therapeutic uses.
Biochemical Research: Study of its interactions with biological molecules.
Industry
Chemical Manufacturing: Use in the synthesis of other complex molecules.
Environmental Science:
作用機序
The compound’s mechanism of action would depend on its specific application:
Catalysis: The iron center may facilitate electron transfer reactions.
Biological Activity: Interaction with enzymes or receptors, possibly through coordination with nitrogen atoms.
類似化合物との比較
Similar Compounds
Hexachlorobenzene: A simpler chlorinated compound with known industrial applications.
Iron(III) Chloride: A common iron compound used in various chemical processes.
Uniqueness
Complex Structure: The unique polycyclic and highly chlorinated structure sets it apart from simpler compounds.
Multiple Nitrogen Atoms: The presence of multiple nitrogen atoms may confer unique reactivity and coordination properties.
特性
分子式 |
C32Cl16FeN8 |
|---|---|
分子量 |
1119.5 g/mol |
IUPAC名 |
5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+) |
InChI |
InChI=1S/C32Cl16N8.Fe/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |
InChIキー |
IVDXYCTXTIJKTO-UHFFFAOYSA-N |
正規SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Cl)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-Acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12323923.png)
